molecular formula C6H6Br2ClFN2 B13334689 (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride

Cat. No.: B13334689
M. Wt: 320.38 g/mol
InChI Key: JINQKLMWUXOTNW-UHFFFAOYSA-N
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Description

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C6H6Br2ClFN2 It is a halogenated hydrazine derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring

Properties

Molecular Formula

C6H6Br2ClFN2

Molecular Weight

320.38 g/mol

IUPAC Name

(2,6-dibromo-4-fluorophenyl)hydrazine;hydrochloride

InChI

InChI=1S/C6H5Br2FN2.ClH/c7-4-1-3(9)2-5(8)6(4)11-10;/h1-2,11H,10H2;1H

InChI Key

JINQKLMWUXOTNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)NN)Br)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride typically involves the halogenation of a phenylhydrazine precursorThe reaction conditions often require the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylhydrazine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of (2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to these targets, leading to specific biological effects. The hydrazine moiety can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .

Biological Activity

(2,6-Dibromo-4-fluorophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound's structural features, including the presence of halogen substituents, suggest various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is C6H4Br2FNHClC_6H_4Br_2FN\cdot HCl. Its structure includes:

  • Dibromine : Enhances lipophilicity.
  • Fluorine : Modifies electronic properties and may improve binding affinity to biological targets.

Antimicrobial Activity

Studies have indicated that hydrazine derivatives exhibit significant antimicrobial properties. For instance, this compound has been tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial in determining its efficacy:

Bacterial Strain MIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Klebsiella pneumoniae8

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity. A study reported that it effectively inhibited the growth of Candida albicans and Aspergillus niger, with an IC50 value of 10 µg/mL against both fungi, indicating its potential as a therapeutic agent for fungal infections.

Anticancer Properties

Recent research highlights the anticancer potential of hydrazine derivatives. In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)12
A549 (lung cancer)20

The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This suggests that further exploration into its molecular pathways could yield valuable insights into its therapeutic applications.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial activity of various hydrazine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria compared to standard antibiotics .
  • Antifungal Mechanism Investigation : Another study focused on the antifungal mechanisms of hydrazine compounds. It was found that this compound disrupted fungal cell membrane integrity, leading to cell lysis .
  • Cytotoxicity in Cancer Research : Research involving this compound's cytotoxic effects on cancer cells revealed that it significantly inhibited cell proliferation through ROS-mediated pathways. This was particularly evident in studies involving breast and cervical cancer cell lines .

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